1-Butanol, 4-(2-propenylamino)-
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Overview
Description
1-Butanol, 4-(2-propenylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a butane chain, with an additional propenylamino group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(2-propenylamino)- can be synthesized through several methods. One common approach involves the reaction of 1-butanol with allylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of 1-butanol, 4-(2-propenylamino)- often involves the hydroformylation of propene followed by hydrogenation. This process uses catalysts such as cobalt or rhodium to facilitate the addition of carbon monoxide and hydrogen to the double bond of propene, forming butyraldehyde, which is then hydrogenated to produce butanol .
Chemical Reactions Analysis
Types of Reactions: 1-Butanol, 4-(2-propenylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Different alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
1-Butanol, 4-(2-propenylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 1-butanol, 4-(2-propenylamino)- exerts its effects involves interactions with specific molecular targets. The hydroxyl group allows for hydrogen bonding, while the amino group can participate in various chemical interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
1-Butanol: A primary alcohol with a hydroxyl group attached to the first carbon atom.
2-Butanol: A secondary alcohol with the hydroxyl group attached to the second carbon atom.
2-Propenylamine: An amine with a propenyl group attached to the nitrogen atom.
Uniqueness: This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(prop-2-enylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-8-6-3-4-7-9/h2,8-9H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATKWZSKGMMWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444242 |
Source
|
Record name | 1-Butanol, 4-(2-propenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87834-82-0 |
Source
|
Record name | 1-Butanol, 4-(2-propenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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